Mercaptide V
CAS No.: 49792-49-6
Cat. No.: VC19648954
Molecular Formula: C14H10HgO4S2
Molecular Weight: 507.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49792-49-6 |
|---|---|
| Molecular Formula | C14H10HgO4S2 |
| Molecular Weight | 507.0 g/mol |
| IUPAC Name | 2-carboxybenzenethiolate;mercury(2+) |
| Standard InChI | InChI=1S/2C7H6O2S.Hg/c2*8-7(9)5-3-1-2-4-6(5)10;/h2*1-4,10H,(H,8,9);/q;;+2/p-2 |
| Standard InChI Key | CCAWZHWSULWNGX-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)[S-].C1=CC=C(C(=C1)C(=O)O)[S-].[Hg+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Bonding
Mercaptide V consists of a mercury(II) cation () bonded to two deprotonated 2-mercaptobenzoate ligands. Each ligand donates a sulfur atom from the thiol (-SH) group and an oxygen atom from the carboxylate (-COO) group, forming a tetracoordinated complex . The IUPAC name, 2-carboxybenzenethiolate;mercury(2+), reflects this coordination geometry. The structure is stabilized by resonance within the aromatic ring and chelation effects from the mercaptobenzoate moieties.
Physicochemical Properties
Key physical properties of Mercaptide V are summarized in Table 1.
Table 1: Physicochemical Properties of Mercaptide V
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 507.0 g/mol | |
| CAS Number | 49792-49-6 | |
| Topological Polar Surface Area | 76.6 Ų | |
| Solubility | Insoluble in water; soluble in organic solvents (inferred) |
The compound’s insolubility in water aligns with the behavior of metal thiolates, which often form precipitates in aqueous media . Its solubility in organic solvents, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), is inferred from analogous mercury complexes .
Synthesis and Industrial Relevance
Synthetic Pathways
Mercaptide V is synthesized via the reaction of mercury(II) oxide () with thiosalicylic acid () under reflux conditions. The general reaction is:
This method mirrors the synthesis of other metal mercaptides, such as antimony mercaptide, where metal oxides react with thioglycolates . Catalysts like sulfuric acid may accelerate the reaction, though specific details for Mercaptide V remain scarce in public literature.
Toxicological and Environmental Implications
Mechanisms of Toxicity
Mercaptide V’s toxicity stems from mercury’s affinity for sulfhydryl (-SH) groups in biomolecules. Key mechanisms include:
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Protein Binding: Mercury disrupts enzyme function by forming stable mercaptide bonds with cysteine residues, as demonstrated in mutant E. coli tetracycline/H antiporters .
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Oxidative Stress: Mercury ions induce reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage .
Human Health Risks
Case studies on methyl mercaptan exposure (a structurally simpler thiol) provide insights into potential hematological effects, such as methemoglobinemia and hemolytic anemia . For Mercaptide V, acute exposure risks include:
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Neurological Damage: Coma and convulsions, as observed in mercury poisoning cases .
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Renal Failure: Accumulation in proximal tubules causing nephrotoxicity .
Table 2: Toxicity Endpoints for Mercury Compounds
Environmental Persistence
Mercury compounds bioaccumulate in aquatic ecosystems, posing risks to wildlife and humans via the food chain. Mercaptide V may degrade into elemental mercury () or methylmercury (), both of which are environmentally persistent .
Future Research Directions
Alternative Applications
Despite toxicity, Mercaptide V’s strong thiol-binding capacity could be exploited in:
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Catalysis: As a catalyst in organic transformations requiring selective thiol coordination.
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Nanotechnology: Templating mercury sulfide (HgS) nanoparticles for optoelectronic devices.
Safer Analogues
Research into non-toxic metal mercaptides (e.g., zinc or iron derivatives) may replicate Mercaptide V’s functional properties without environmental hazards .
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